molecular formula C18H18BrNO B1293278 3-Bromo-4'-pyrrolidinomethyl benzophenone CAS No. 898776-26-6

3-Bromo-4'-pyrrolidinomethyl benzophenone

Cat. No. B1293278
CAS RN: 898776-26-6
M. Wt: 344.2 g/mol
InChI Key: FQYIACAPGNKMJT-UHFFFAOYSA-N
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Description

The compound "3-Bromo-4'-pyrrolidinomethyl benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various brominated compounds and benzophenone derivatives, which can provide insights into the chemical behavior and synthesis of related compounds. For instance, the synthesis of benzoxanthene derivatives using Brønsted acidic ionic liquids (BAILs) suggests that similar methodologies could potentially be applied to the synthesis of brominated benzophenone derivatives . Additionally, the synthesis of a natural product starting from a brominated phenylmethanol indicates the relevance of bromine in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of complex brominated compounds often involves multi-step reactions with careful control of reaction conditions. For example, the total synthesis of a biologically active dibrominated compound was achieved in five steps with an overall yield of 34% . Similarly, a new pyrrole derivative was synthesized using a one-pot four-component coupling reaction . These examples demonstrate the synthetic strategies that could be adapted for the synthesis of "3-Bromo-4'-pyrrolidinomethyl benzophenone," such as multi-step reactions and the use of catalysts to improve efficiency.

Molecular Structure Analysis

Structural characterization is a critical step in confirming the identity of synthesized compounds. Techniques such as NMR, FT-IR, and single-crystal X-ray diffraction are commonly used . Theoretical studies, including density functional theory (DFT), can predict spectral and geometrical data, which can be compared with experimental results to confirm molecular structures . These methods would be essential in analyzing the molecular structure of "3-Bromo-4'-pyrrolidinomethyl benzophenone."

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including bromination, condensation, and nucleophilic substitution. For instance, the bromination of substituted pyrimidinones yields different brominated products depending on the reaction conditions . Arylhydrazones react with bromine to form pyridinium bromides, which can then undergo nucleophilic substitution . These reactions highlight the reactivity of brominated compounds and could inform the chemical reactions analysis of "3-Bromo-4'-pyrrolidinomethyl benzophenone."

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can be influenced by the presence of bromine and other substituents. For example, the synthesis of a pentamethoxyl benzophenone derivative involved a Friedel-Crafts reaction, and the product's structure was confirmed by various spectroscopic techniques . The reactivity of benzophenone arylhydrazones with bromine and subsequent treatment with methanol to yield arylazo-methoxy-diphenylmethanes indicates the influence of substituents on the chemical properties . These studies provide a foundation for understanding the properties of "3-Bromo-4'-pyrrolidinomethyl benzophenone."

properties

IUPAC Name

(3-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYIACAPGNKMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642742
Record name (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-26-6
Record name Methanone, (3-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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